2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine
Description
Properties
IUPAC Name |
2-chloro-4,6-dimethyl-3-(3-methylphenyl)sulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-9-5-4-6-12(7-9)19(17,18)13-10(2)8-11(3)16-14(13)15/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPULEIATCOLYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4,6-dimethylpyridine as the core structure.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane, under controlled temperature conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Dichloromethane, toluene, and other organic solvents.
Major Products Formed
Substituted Pyridines: Products formed by nucleophilic substitution.
Coupled Products: Complex organic molecules formed through coupling reactions.
Scientific Research Applications
2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine involves its interaction with molecular targets through its functional groups. The chlorine and sulfonyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The biological and physicochemical properties of pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Differences and Implications
This contrasts with the isobutylsulfanyl group in , which adds steric bulk, and the isopropoxy group in , an electron-donating substituent that may improve solubility but reduce electrophilicity .
Sulfonyl Group Variations at Position 3 :
- The 3-methylphenylsulfonyl group in the target compound vs. the 2-methylphenylsulfonyl in highlights the importance of substituent position on the aromatic ring. Meta-substitution (3-methyl) may offer better spatial arrangement for target binding compared to ortho-substitution (2-methyl), which could introduce steric hindrance .
- The methylsulfonyl group in lacks an aromatic ring, reducing π-π stacking interactions but increasing hydrophilicity .
The absence of a nitrile group (as in ) in the target compound may reduce cytotoxicity but enhance specificity for other targets, such as microbial enzymes .
Research Findings and Structure-Activity Relationships (SAR)
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro and sulfonyl groups increase electrophilicity, favoring interactions with nucleophilic residues in biological targets, while isopropoxy groups may enhance membrane permeability .
- Steric Effects : Ortho-substituted aromatic groups (e.g., 2-methylphenyl in ) can hinder binding to flat active sites, whereas meta-substitution (as in the target compound) may optimize interactions .
- Solubility and Bioavailability : Sulfonyl groups generally improve aqueous solubility, but bulky substituents (e.g., isobutylsulfanyl in ) may counteract this benefit .
Biological Activity
2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine (CAS No. 339112-02-6) is an organic compound that exhibits potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C14H14ClNO2S
- Molecular Weight : 295.78 g/mol
- Structure : The compound consists of a pyridine ring substituted with a chlorine atom, methyl groups, and a sulfonyl group linked to a methylphenyl moiety.
Synthesis
The synthesis of this compound typically involves:
- Starting Material : 2-chloro-4,6-dimethylpyridine.
- Reagents : Triethylamine as a base and dichloromethane as a solvent.
- Reaction Conditions : Controlled temperature and appropriate reaction times to optimize yield.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The chlorine and sulfonyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition of enzymatic functions or alteration of cellular pathways.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds possess significant antimicrobial properties. For instance, studies have shown that similar compounds exhibit minimum inhibitory concentration (MIC) values effective against various pathogens, suggesting that this compound may also demonstrate antimicrobial potential through similar mechanisms .
Anticancer Potential
Recent investigations into the anticancer effects of related compounds reveal promising results:
- Cell Lines Tested : Various cancer cell lines including HeLa, CAKI-I, and A549.
- Findings : Compounds with structural similarities have shown significant cytotoxicity with IC50 values indicating effective growth inhibition in cancer cells .
Case Studies
| Study Reference | Compound | Cell Line | IC50 Value (µM) | Activity |
|---|---|---|---|---|
| Pyrazole Derivative | HeLa | 7.01 ± 0.60 | Anticancer | |
| Pyrazole Derivative | A549 | 8.55 ± 0.35 | Anticancer |
These findings suggest that the biological activity of this compound may be explored for potential therapeutic applications.
Toxicological Profile
Preliminary toxicological assessments indicate that the compound may exhibit moderate irritant properties in certain formulations. Further studies are necessary to elucidate the full safety profile regarding genotoxicity and chronic toxicity effects in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
